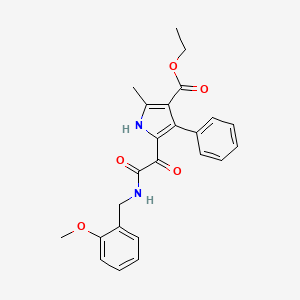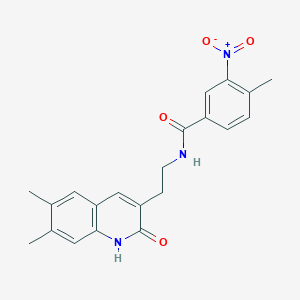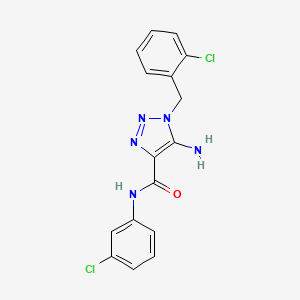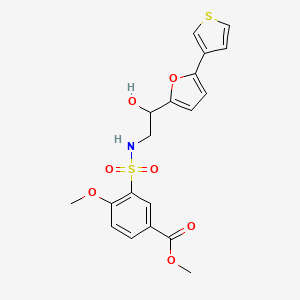
methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate," is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various biological activities. The molecule contains several functional groups and structural motifs, such as a tetrahydropyrimidinyl moiety, a triazole ring, and a thioacetate group, which are common in medicinal chemistry for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of 5-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazole-2-thione with various electrophiles to form S-alkylated derivatives and triazolothiadiazines . Another synthesis route includes the reaction of chloromethyl tetrahydropyrimidinones with acetylenedicarboxylate ester or methyl propiolate to form azocines and spiro compounds . Additionally, thiosemicarbazides derived from a similar pyrimidinyl methyl oxadiazole-thione can undergo cyclisation to form triazoles and thiadiazoles .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and MS spectroscopy. For instance, the crystal structure of a similar compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, was elucidated by X-ray crystallography, revealing the presence of dimers and specific intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds shows that they can undergo various reactions to form a diverse array of heterocyclic structures. For example, the reaction of a triazole-thione with ethyl bromoacetate and chloroacetonitrile leads to S-alkylated derivatives, while its reaction with ω-bromoacetophenone and ethyl 4-chloroacetoacetate yields triazolothiadiazines . The S-alkylated derivatives can further react with sodium methoxide to form triazolothiadiazines through a cyclocondensation reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various substituents and functional groups can affect their solubility, stability, and reactivity. The synthesized compounds are typically characterized by their melting points, solubility in different solvents, and their spectroscopic properties, which provide insights into their purity and identity .
科学的研究の応用
Novel Compound Synthesis
Research has synthesized novel compounds such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from related structures for their potential use as anti-inflammatory and analgesic agents. These compounds have shown significant inhibition of cyclooxygenase-1/2 (COX-1/2), displaying considerable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aldose Reductase Inhibitors
A series of iminothiazolidin-4-one acetate derivatives synthesized from related compounds have been evaluated as aldose reductase inhibitors, showcasing potential as novel treatments for diabetic complications. These derivatives displayed high inhibitory potency, suggesting their usefulness in managing diabetes-related issues (Ali et al., 2012).
Antibacterial Activity
Derivatives synthesized from similar compounds have demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in developing new antibacterial agents. Particularly, some derivatives were found to be most potent against Escherichia coli, Klebsiella pneumoniae, and Bacillus subtilis with minimum inhibitory concentrations (MIC) of 25 μg/ml, indicating their strong antibacterial efficacy (Kumari et al., 2017).
Antioxidant Activity
Cu(II) coordination complexes derived from similar compounds have been prepared and analyzed for their antioxidant properties. These complexes exhibited "solvent-induced" polymorphisms and showed antioxidant properties in vitro, suggesting their potential application in developing antioxidant agents (Chkirate et al., 2020).
Antitumor Activity
New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from related structures have shown potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds' activities were comparable to doxorubicin, indicating their significant potential as antitumor agents (Hafez & El-Gazzar, 2017).
特性
IUPAC Name |
methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-26-12-5-3-4-11(8-12)22-13(6-10-7-14(23)19-16(25)18-10)20-21-17(22)28-9-15(24)27-2/h3-5,7-8H,6,9H2,1-2H3,(H2,18,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZFCQYJNJMLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)
![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)


![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)
